molecular formula C13H21BrCl2N2 B13726249 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride

2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B13726249
M. Wt: 356.1 g/mol
InChI Key: MESZHPNQGRXQKA-UHFFFAOYSA-N
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Description

2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines

Preparation Methods

The synthesis of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of the aminobutyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis. The compound exerts its effects by binding to receptors such as NMDA, alpha-2 adrenergic, and serotonin receptors, thereby influencing various signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(4-Aminobutyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline dihydrochloride include:

The uniqueness of this compound lies in its specific brominated tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H21BrCl2N2

Molecular Weight

356.1 g/mol

IUPAC Name

4-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride

InChI

InChI=1S/C13H19BrN2.2ClH/c14-13-4-3-11-5-8-16(7-2-1-6-15)10-12(11)9-13;;/h3-4,9H,1-2,5-8,10,15H2;2*1H

InChI Key

MESZHPNQGRXQKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)CCCCN.Cl.Cl

Origin of Product

United States

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